2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS No.: 2640968-49-4
Cat. No.: VC11818185
Molecular Formula: C16H18F2N6
Molecular Weight: 332.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640968-49-4 |
|---|---|
| Molecular Formula | C16H18F2N6 |
| Molecular Weight | 332.35 g/mol |
| IUPAC Name | 2-cyclopropyl-4-(difluoromethyl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C16H18F2N6/c17-14(18)12-10-13(22-15(21-12)11-2-3-11)23-6-8-24(9-7-23)16-19-4-1-5-20-16/h1,4-5,10-11,14H,2-3,6-9H2 |
| Standard InChI Key | GEQFMJIKSQFXJB-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=CC=N4)C(F)F |
| Canonical SMILES | C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=CC=N4)C(F)F |
Introduction
2-Cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound characterized by its complex structure and potential applications in medicinal chemistry. It features a cyclopropyl group, a difluoromethyl substituent, and a piperazine moiety linked to a pyrimidine ring, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. Common methods include starting with pyrimidine precursors followed by functionalization steps to introduce the cyclopropyl and difluoromethyl groups, as well as the piperazine moiety.
Biological Activities
Preliminary studies suggest that compounds similar to 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibit significant biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. The piperazine component may enhance its ability to interact with neurotransmitter receptors, indicating potential applications in neuropharmacology.
Potential Applications
This compound has potential applications in drug discovery, particularly as a lead compound for developing new therapeutic agents targeting various diseases. Its unique structure may allow it to modulate biological pathways effectively, making it a valuable candidate for further research in pharmacology.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine | Not specified | Cyclopropyl, difluoromethyl, piperazine linked to pyrimidine |
| 4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine | Not specified | Lacks difluoromethyl group |
| 2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine | Not specified | Contains methyl instead of difluoromethyl |
| 4-Cyclopropyl-6-difluoromethyl-pyrimidin-2-yl-hydrazine | Not specified | Hydrazine derivative with similar fluorination |
Research Findings
Interaction studies involving 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine have indicated promising results regarding its binding affinity to specific receptors and enzymes. Such studies help elucidate its mechanism of action and potential side effects, guiding further development and optimization.
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